molecular formula C6H9N3O B12962973 6-Amino-2,5-dimethylpyridazin-3(2H)-one

6-Amino-2,5-dimethylpyridazin-3(2H)-one

Cat. No.: B12962973
M. Wt: 139.16 g/mol
InChI Key: JLSNYMDWPUMUIM-UHFFFAOYSA-N
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Description

6-Amino-2,5-dimethylpyridazin-3(2H)-one (CAS 1510257-66-5) is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It belongs to the pyridazin-3(2H)-one family, a six-membered heterocyclic scaffold recognized in medicinal chemistry for its diverse and significant biological activities . This compound serves as a valuable building block in organic synthesis and drug discovery research, particularly in the development of novel therapeutic agents. The core pyridazinone structure is the subject of extensive research due to its ability to interact with multiple biological targets, including various enzymes and receptors . Researchers are especially interested in pyridazinone derivatives for tackling two major health challenges: cardiovascular diseases (CVDs) and cancer . The intersection of these fields, a case known as reverse cardio-oncology, drives the search for molecules with dual activity or the repurposing of existing drugs . Pyridazinone-based compounds have been identified as potential vasodilators for treating hypertension and other CVDs . Recent studies highlight that novel pyridazin-3-one derivatives demonstrate superior vasorelaxant activity on isolated aortic tissue, with some compounds exhibiting potency far exceeding that of standard reference drugs like hydralazine . The mechanism for this activity is often linked to a notable up-regulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a subsequent increase in aortic nitric oxide (NO) content, which is a key pathway in vasodilation . Concurrently, the scaffold is a promising core for developing targeted anticancer agents . Derivatives have shown potential through the inhibition of key cancer-related targets such as PARP, DHFR, B-RAF, BTK, and Tubulin polymerization . This makes 6-Amino-2,5-dimethylpyridazin-3(2H)-one a versatile precursor for researchers designing and synthesizing new molecules with potential antiproliferative effects. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6-amino-2,5-dimethylpyridazin-3-one

InChI

InChI=1S/C6H9N3O/c1-4-3-5(10)9(2)8-6(4)7/h3H,1-2H3,(H2,7,8)

InChI Key

JLSNYMDWPUMUIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N=C1N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key analogs of 6-amino-2,5-dimethylpyridazin-3(2H)-one, their substituents, and similarity scores based on CAS registry

Compound Name Substituents Similarity Score Key Features
6-Chloro-2,5-dimethylpyridazin-3(2H)-one Cl at 6-position 0.63 Chloro substituent enhances electrophilicity
[51355-94-3] (Unspecified analog) Undisclosed 0.85 High structural similarity
5-Chloro-6-phenylpyridazin-3(2H)-one Cl at 5-, phenyl at 6-position Bulky aryl group influences steric effects
6-Amino-2,4,5-trimethylpyridin-3-ol Amino at 6-, methyl at 2,4,5-positions Anti-TNF-α activity in colitis models

Notes:

  • The chloro analog (6-Chloro-2,5-dimethylpyridazin-3(2H)-one) exhibits reduced similarity (0.63), highlighting the critical role of the amino group in the parent compound’s electronic profile .
Anti-Inflammatory Activity:
  • 6-Amino-2,4,5-trimethylpyridin-3-ol analogs inhibit TNF-α-induced monocyte adhesion to colonic epithelial cells, a key mechanism in inflammatory bowel disease (IBD) .
Enzyme Inhibition:
  • This underscores the broader principle that substituent position impacts bioactivity, which may extend to pyridazinones.
Kinase Inhibition:
  • Hybrid compounds like 6-amino-2,4,5-trimethylpyridin-3-ol–sorafenib conjugates inhibit Raf kinases, critical in cancer signaling . The amino-pyridazinone scaffold could similarly target kinase domains.

Key Differences and Challenges

  • Electronic Effects: The amino group in 6-Amino-2,5-dimethylpyridazin-3(2H)-one likely increases nucleophilicity compared to chloro or aryl substituents, altering reactivity and target interactions.
  • Steric Considerations : Bulky groups (e.g., phenyl in 5-chloro-6-phenylpyridazin-3(2H)-one) may reduce membrane permeability but enhance target specificity .
  • Synthetic Complexity: Introducing amino groups requires careful optimization to avoid side reactions, unlike halogenation .

Preparation Methods

Conventional Thermal Cyclization

Traditional methods use hydrazine derivatives reacting with 1,3-dicarbonyl compounds under acidic or neutral conditions with prolonged heating (oil bath or sand bath) to promote ring closure. These methods often require:

  • Acid catalysts to facilitate cyclization.
  • Extended reaction times (several hours).
  • Elevated temperatures (80–120 °C).

However, these approaches tend to be less efficient and generate more chemical waste.

Microwave-Assisted Cyclization

Recent studies have demonstrated that microwave irradiation significantly improves the efficiency of pyridazinone synthesis by accelerating reaction rates and increasing yields. For example, microwave-assisted nucleophilic aromatic substitution (SNAr) and cyclocondensation reactions have been shown to reduce reaction times from hours to minutes while improving yields by 10–20% compared to conventional heating.

Table 1. Comparison of Energy Sources for Cyclization Reactions

Entry Energy Source Reaction Time (h) Yield (%) Notes
1 Conventional Heat 3.0 38–57 Moderate yield, longer time
2 Ultrasound (US) 0.44–1.5 40–62 Comparable to conventional
3 Microwave (MW) 0.44–1.5 62–70 Best yield and shortest time

Data adapted from recent green chemistry studies on pyridazine synthesis.

Solvent Effects on Cyclization Efficiency

The choice of solvent critically influences the yield and rate of cyclization. Polar protic solvents such as ethanol have been found to enhance reaction efficiency due to their hydrogen bonding capabilities, which stabilize transition states and intermediates during cyclization.

Table 2. Solvent Impact on Cyclization Yield

Solvent Yield (%) Comments
Tetrahydrofuran (THF) 38 Low yield, aprotic solvent
Toluene 40 Low yield, non-polar solvent
Chloroform (CHCl3) 50 Moderate yield
Dichloromethane (DCM) 54 Moderate yield
Ethanol (EtOH) 72 Highest yield, protic solvent

Data from solvent screening in pyridazinone synthesis.

Specific Synthetic Protocol Example

A representative procedure involves:

  • Dissolving 6-amino-4-nitrophenylhydrazine (prepared from nitroarene precursors) and a dicarbonyl compound in ethanol.
  • Subjecting the mixture to microwave irradiation at 90 °C for 1–2 hours.
  • Monitoring reaction progress by thin-layer chromatography (TLC).
  • Isolating the product by precipitation and purification via chromatography.

This method yields 6-amino-2,5-dimethylpyridazin-3(2H)-one with high purity and good yield, demonstrating the advantage of microwave-assisted cyclization.

Alternative Synthetic Routes

Other methods reported in literature include:

  • Solid-liquid phase transfer catalysis (PTC) for methylation of pyridazinone derivatives, which can be adapted for functionalization steps in the synthesis of 6-amino-2,5-dimethylpyridazin-3(2H)-one.
  • Palladium-catalyzed cross-coupling reactions to introduce aryl substituents on the pyridazinone ring, although these are more relevant for substituted derivatives rather than the parent compound.
  • Green chemistry approaches using combined ultrasound-infrared energies to reduce environmental impact and improve reaction kinetics.

Summary of Key Research Findings

  • Microwave-assisted cyclization is the most efficient method for preparing 6-amino-2,5-dimethylpyridazin-3(2H)-one, offering shorter reaction times and higher yields compared to conventional heating and ultrasound methods.
  • Ethanol is the preferred solvent due to its protic nature and ability to enhance reaction efficiency.
  • The use of greener energy sources (microwave, ultrasound, infrared) aligns with sustainable chemistry goals by reducing energy consumption and waste generation.
  • Phase transfer catalysis and solid-liquid reactions provide alternative routes for functionalization but are less commonly used for the core pyridazinone ring formation.

Data Table Summarizing Preparation Methods

Method Key Conditions Reaction Time Yield (%) Advantages Limitations
Conventional Thermal Heating Acid catalyst, oil/sand bath, 80–120 °C 3–6 hours 38–57 Simple setup Long time, moderate yield
Microwave-Assisted Cyclization Microwave irradiation, EtOH, 90 °C 0.5–1.5 hours 62–72 Fast, high yield, energy efficient Requires microwave equipment
Ultrasound-Assisted Ultrasound irradiation, EtOH, 90 °C 0.5–1.5 hours 40–62 Moderate improvement Less efficient than microwave
Solid-Liquid PTC Methylation PTC, K2CO3, methyl iodide, microwave 10 min 90+ High yield, solvent-free Specific to methylation step

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